molecular formula C11H9N5S B1449519 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-59-2

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No.: B1449519
CAS No.: 13925-59-2
M. Wt: 243.29 g/mol
InChI Key: TXHITBZOVLIDON-UHFFFAOYSA-N
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Description

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a useful research compound. Its molecular formula is C11H9N5S and its molecular weight is 243.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several enzymes, including kinases and oxidoreductases, through its thiol group, which can form covalent bonds with cysteine residues in the active sites of these enzymes . Additionally, the benzyl group enhances its binding affinity to hydrophobic pockets within proteins, facilitating stronger interactions.

In biochemical assays, this compound has demonstrated inhibitory effects on enzymes such as NADPH oxidase, which plays a role in reactive oxygen species (ROS) production . By inhibiting this enzyme, the compound can modulate oxidative stress levels within cells, potentially offering therapeutic benefits in conditions characterized by excessive ROS production.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway . This involves the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 .

Furthermore, this compound has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses to external stimuli . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated cell signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by covalently modifying cysteine residues in the active sites of target enzymes . This covalent modification can lead to irreversible inhibition, making the compound a potent inhibitor of enzymes such as NADPH oxidase .

Additionally, the compound can bind to DNA and RNA, interfering with nucleic acid synthesis and function . This binding can result in the inhibition of transcription and translation processes, further contributing to its antiproliferative effects on cancer cells.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Exposure to oxidative environments can lead to the oxidation of the thiol group, resulting in the formation of disulfide bonds and potential loss of activity .

Long-term studies in in vitro and in vivo settings have demonstrated that this compound can maintain its inhibitory effects on target enzymes and cellular processes over extended periods . These findings suggest that the compound has potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed .

Threshold effects have also been identified, where a minimum effective dose is required to achieve significant therapeutic outcomes without causing adverse effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.

Properties

IUPAC Name

3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHITBZOVLIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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